molecular formula C17H21N3O4 B5476871 methyl [3-oxo-1-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)piperazin-2-yl]acetate

methyl [3-oxo-1-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)piperazin-2-yl]acetate

Cat. No.: B5476871
M. Wt: 331.4 g/mol
InChI Key: AVSDOZVDOFQEQG-UHFFFAOYSA-N
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Description

“Methyl [3-oxo-1-(1,2,3,4-tetrahydroquinolin-8-ylcarbonyl)piperazin-2-yl]acetate” is a complex organic compound. It is a derivative of tetrahydroquinoline, which is an important class of compounds in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) . This indicates that the compound has a molecular weight of 219.24 and consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a boiling point of 387.8±35.0°C at 760 mmHg and a melting point of 150.5-151°C . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, future research could focus on developing more efficient synthetic strategies for constructing the core scaffold and exploring the biological potential of these analogs .

Properties

IUPAC Name

methyl 2-[3-oxo-1-(1,2,3,4-tetrahydroquinoline-8-carbonyl)piperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-14(21)10-13-16(22)19-8-9-20(13)17(23)12-6-2-4-11-5-3-7-18-15(11)12/h2,4,6,13,18H,3,5,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDOZVDOFQEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=O)C2=CC=CC3=C2NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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